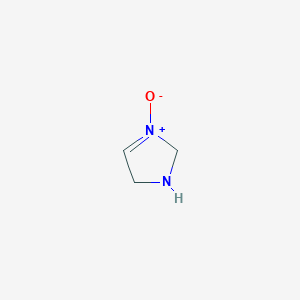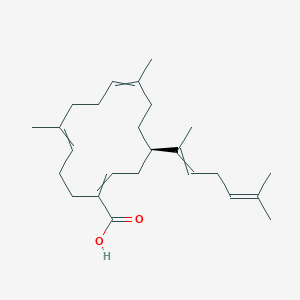
Malonic acid, (3-bromo-4-hydroxybenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various condensation reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and metabolic pathway modulation.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.
類似化合物との比較
Similar Compounds
Malonic acid: A simple dicarboxylic acid that serves as the parent compound.
3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
73747-61-2 |
|---|---|
分子式 |
C10H7BrO5 |
分子量 |
287.06 g/mol |
IUPAC名 |
2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16) |
InChIキー |
SHTXPOFRANTSEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


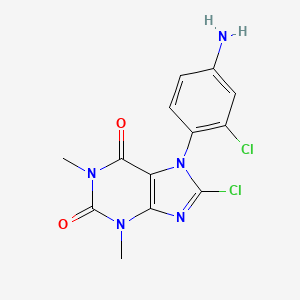

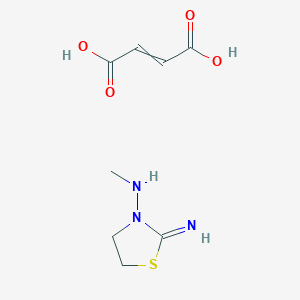
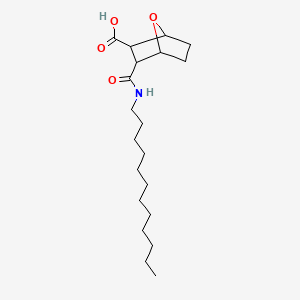
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
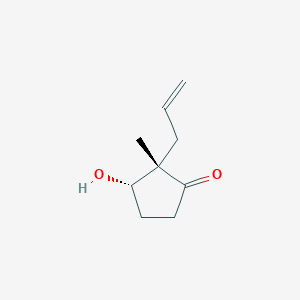
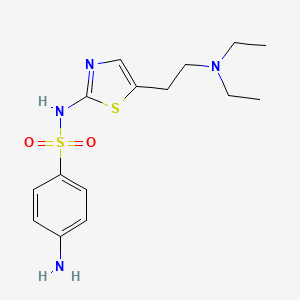
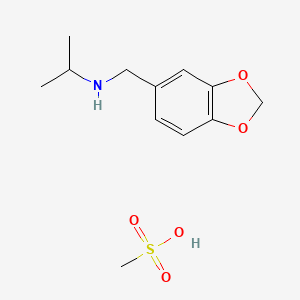
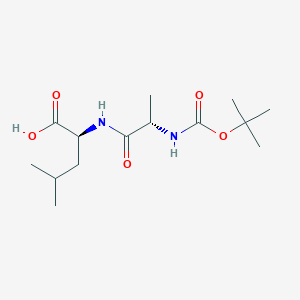
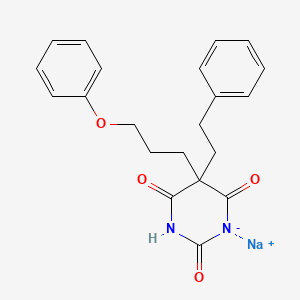
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
